molecular formula C10H11BrO2 B1281449 2-(3-Bromophenyl)-2-methylpropanoic acid CAS No. 81606-47-5

2-(3-Bromophenyl)-2-methylpropanoic acid

Cat. No. B1281449
CAS RN: 81606-47-5
M. Wt: 243.1 g/mol
InChI Key: PZQVCFYGWRPVLE-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromophenyl)-2-methylpropanoic acid" is a brominated aromatic compound with a propanoic acid moiety. It is structurally related to various compounds studied in the provided papers, such as 3-aryl-2-bromopropanoic acids and their derivatives, which have been used in the synthesis of oxazine, thiazine, and quinoxaline derivatives . The presence of the bromine atom on the aromatic ring makes it a potential candidate for further chemical reactions, particularly those involving palladium-catalyzed coupling reactions .

Synthesis Analysis

The synthesis of related brominated compounds often involves palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Additionally, the Reformatsky reaction, which involves the reaction of aldehydes with (\alpha)-bromo esters, could potentially be adapted for the synthesis of similar (\beta)-hydroxy esters . The synthesis of 3-aryl-2-bromopropanoic acid esters, which are structurally related to the compound of interest, has been achieved and used as precursors for heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenyl)-2-methylpropanoic acid would consist of a bromine atom ortho to the carboxylic acid group on the aromatic ring. This positioning can influence the reactivity and the types of reactions the compound can undergo. For instance, the crystal structures of bromo-hydroxy-benzoic acid derivatives have been analyzed, showing the importance of hydrogen bonding and halogen interactions in the formation of two-dimensional architectures .

Chemical Reactions Analysis

The presence of the bromine atom on the aromatic ring of 2-(3-Bromophenyl)-2-methylpropanoic acid suggests that it could undergo various chemical reactions. For example, the molecular ion of 3-phenyl-1-bromopropane, a related compound, is known to eliminate ethylene after a hydrogen exchange between the methyl group and the ortho positions of the phenyl ring . This indicates that brominated compounds can undergo interesting rearrangements and eliminations. Furthermore, the compound could potentially be involved in the biosynthesis of benzoic acid and salicylic acid, as seen with 3-hydroxy-3-phenylpropanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromophenyl)-2-methylpropanoic acid would likely include a relatively high melting point due to the presence of the carboxylic acid group, which can form strong hydrogen bonds. The bromine atom would contribute to the compound's density and could also influence its boiling point. The compound's solubility in organic solvents would be expected, given the presence of both a polar carboxylic acid group and a nonpolar brominated aromatic ring. The reactivity of the compound would be significantly influenced by the bromine substituent, which could participate in electrophilic aromatic substitution reactions or serve as a leaving group in nucleophilic substitution reactions .

Scientific Research Applications

  • Aurora A Kinase Inhibitor

    • Field : Bio-Medical Science & Technology
    • Application : The compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid has been studied as a novel and selective Aurora A Kinase inhibitory lead with apoptosis properties .
    • Method : The compound was designed and synthesized, and its biological evaluation was conducted both in vitro and in silico .
    • Results : The specific results of this study are not detailed in the source, but the compound was identified as a promising lead for further development .
  • Synthesis of Monoisomeric Phthalocyanines

    • Field : Chemical Synthesis
    • Application : 3-(3-Bromophenyl)propionic acid has been used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Bromophenols

    • Field : Biochemistry and Marine Biology
    • Application : Bromophenols, including 2-bromophenol, are found in marine organisms and function as metabolites .
    • Method : These compounds are naturally occurring and can be isolated from marine organisms .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Arylboronic Acids

    • Field : Organic Chemistry
    • Application : 3-Bromophenylboronic acid is used in a variety of organic reactions, including oxidative cross coupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Bromophenols

    • Field : Biochemistry and Marine Biology
    • Application : Bromophenols, including 2-bromophenol, are found in marine organisms and function as metabolites .
    • Method : These compounds are naturally occurring and can be isolated from marine organisms .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Arylboronic Acids

    • Field : Organic Chemistry
    • Application : 3-Bromophenylboronic acid is used in a variety of organic reactions, including oxidative cross coupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. The specific safety and hazards information for “2-(3-Bromophenyl)-2-methylpropanoic acid” is not available in the sources I found .

Future Directions

The future directions of a compound refer to potential applications or areas of research. The specific future directions for “2-(3-Bromophenyl)-2-methylpropanoic acid” are not available in the sources I found .

properties

IUPAC Name

2-(3-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVCFYGWRPVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510289
Record name 2-(3-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-methylpropanoic acid

CAS RN

81606-47-5
Record name 3-Bromo-α,α-dimethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81606-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of LDA in THF/n-heptane/ethylbenzene (1.8 M, 17 mL) at 0° C. is added a solution of 2-(3-bromo-phenyl)-propionic acid [3 g, 13.9 mmol, Intermediate (69)] in THF (5 mL) dropwise during 15 minutes. Stir for 1 hour, followed by addition of methyl iodide (4.93 g, 34.8 mmol) in THF (5 mL) dropwise during 10 min. The reaction mixture is stirred for 15 hours, quenched with 2N hydrochloric acid, concentrated in vacuo, and diluted with ether (150 mL). The ether layer is washed with 2N hydrochloric acid, extracted three times with 2N sodium hydroxide (50 mL), Combined sodium hydroxide layers are acidified with 6 N hydrochloric acid to pH=1 and extracted three times with ether (75 mL). Combined organic layers are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-2-methyl-propionic acid as a solid (3.08 g, 91% yield), which is used without further purification. LC/MS: 243 (M+H)
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Synthesis routes and methods II

Procedure details

To a Solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford the acid.
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Synthesis routes and methods III

Procedure details

To a solution of lithium diisopropylamide in tetrahydrofuran/n-heptane/ethylbenzene (1.8 M, 17 mL) at 0° C. is added a solution of 2-(3-bromo-phenyl)-propionic acid (3 g, 13.9 mmol) in tetrahydrofuran (5 mL) dropwise during 15 minutes. The mixture is stirred for 1 hour, followed by addition of methyl iodide (4.93 g, 34.8 mmol) in tetrahydrofuran (5 mL) dropwise during 10 min. The reaction mixture is stirred for 15 hours, quenched with 2 N HCl, concentrated in vacuo, and diluted with ether (150 mL). The ether layer is washed with 2 N HCl, extracted three times with 2 N NaOH (50 mL). The combined NaOH layers are acidified with 6 N HCl to pH=1 and extracted three times with ether (75 mL). The combined organic layers are washed with brine, dried over sodium sulfate and concentrated to obtain 2-(3-bromo-phenyl)-2-methyl-propionic acid as a solid (3.08 g, 91%), which is used without further purification. LC/MS: 243 (M+H).
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3 g
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tetrahydrofuran n-heptane ethylbenzene
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17 mL
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5 mL
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4.93 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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